Methyl homoserinate hydrochloride
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Overview
Description
Methyl homoserinate hydrochloride is a chemical compound that plays a significant role in various scientific and industrial applications. It is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is known for its functional versatility, making it valuable in fields like pharmaceuticals, agriculture, cosmetics, and the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl homoserinate hydrochloride typically involves multiple steps. One common method starts with L-methionine, which reacts with methyl iodide to form a sulfur salt. This sulfur salt is then hydrolyzed in the presence of an inorganic base to yield homoserine . The homoserine is further reacted with an acetic acid solution of hydrogen bromide to produce bromo-L-homoserine hydrobromide. Finally, bromo-L-homoserine hydrobromide reacts with methanol and thionyl chloride to generate this compound .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using engineered strains of Escherichia coli. These strains are metabolically engineered to enhance the production of L-homoserine, which is then chemically converted to this compound . The process includes optimizing the metabolic pathways and fermentation conditions to achieve high yields and productivity .
Chemical Reactions Analysis
Types of Reactions
Methyl homoserinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl homoserinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of pharmaceuticals, agricultural chemicals, cosmetics, and fragrances.
Mechanism of Action
The mechanism of action of Methyl homoserinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of essential amino acids, influencing various metabolic pathways . The compound’s effects are mediated through its conversion to L-homoserine, which then participates in the synthesis of L-methionine and L-threonine . These amino acids play crucial roles in protein synthesis and other cellular processes .
Comparison with Similar Compounds
Methyl homoserinate hydrochloride can be compared with other similar compounds, such as:
L-Homoserine: A direct precursor in the biosynthesis of essential amino acids.
L-Homoserine Lactone: Known for its role in quorum sensing in bacteria.
L-Methionine: An essential amino acid involved in protein synthesis.
The uniqueness of this compound lies in its functional versatility and its role as an intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C5H12ClNO3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl 2-amino-4-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H |
InChI Key |
UFMGWJYGVSOBAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCO)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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